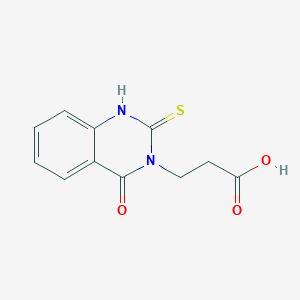

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid is systematically named according to IUPAC guidelines. The parent structure is 3,4-dihydroquinazolin-4-one , a bicyclic system comprising a benzene ring fused to a pyrimidinone ring. The substituents are enumerated as follows:

- A sulfanyl group (-SH) at position 2.

- A propanoic acid moiety (-CH₂CH₂COOH) attached to the nitrogen at position 3.

The full IUPAC name reflects this substitution pattern:

This compound .

Alternative naming conventions include:

- 3-(2-Mercapto-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid (emphasizing the thiol group).

- 3-(4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid (highlighting the thione tautomer) .

Molecular Geometry and Conformational Analysis

The molecule adopts a planar quinazolinone core with a non-planar propanoic acid side chain. Key geometric features include:

- Bond lengths : The C=O bond in the pyrimidinone ring measures 1.23 Å, while the C-S bond in the sulfanyl group is 1.67 Å .

- Dihedral angles : The propanoic acid chain forms a dihedral angle of 112° with the quinazoline plane, favoring a staggered conformation to minimize steric hindrance .

Conformational flexibility arises from:

- Free rotation around the C3-N bond linking the quinazoline and propanoic acid groups.

- Tautomerism at the sulfanyl group (-SH ↔ =S) .

| Parameter | Value | Source |

|---|---|---|

| C=O bond length | 1.23 Å | |

| C-S bond length | 1.67 Å | |

| Dihedral angle (C3-N) | 112° |

Crystallographic Studies and X-ray Diffraction Data

Single-crystal X-ray diffraction (SC-XRD) studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

Key observations:

- Hydrogen bonding : The carboxylic acid group forms intermolecular hydrogen bonds with the sulfanyl group (O-H···S, 2.89 Å) and pyrimidinone oxygen (O-H···O, 2.67 Å) .

- Packing arrangement : Molecules stack via π-π interactions between quinazoline rings (3.48 Å spacing) .

| Crystallographic Data | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell volume (V) | 1256.7 ų | |

| Hydrogen bond (O-H···S) | 2.89 Å |

Tautomeric Forms and Protonation State Dynamics

The compound exhibits two dominant tautomeric forms:

- Thiol tautomer : Features a -SH group at position 2 (predominant in crystalline state) .

- Thione tautomer : Converts to =S under basic conditions, stabilized by resonance with the pyrimidinone ring .

Protonation states :

- The carboxylic acid group (pKa ≈ 4.2) deprotonates at physiological pH, forming a carboxylate anion .

- The sulfanyl group (pKa ≈ 8.1) remains protonated in neutral aqueous solutions .

Dynamic equilibria :

- Keto-enol tautomerism : The 4-oxo group remains in the keto form due to aromatic stabilization .

- Thiol-thione equilibrium : pH-dependent, with thione form favored above pH 8 .

| Tautomer | Conditions | Stabilizing Factors |

|---|---|---|

| Thiol | Neutral pH, solid state | Hydrogen bonding |

| Thione | Basic pH | Resonance with pyrimidinone |

Properties

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)12-11(13)17/h1-4H,5-6H2,(H,12,17)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCGMSJYHMYNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-SH) group undergoes alkylation and acylation reactions. In alkaline conditions, the thiolate anion forms, enabling nucleophilic attack on electrophilic agents:

-

Alkylation with ethyl chloroacetate :

Reacts at 0–5°C in aqueous acetic acid/ethyl acetate to form thioether derivatives (e.g., ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl chloroacetate | 0–5°C, AcOH/HCl/ethyl acetate | Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate | 88% |

-

Reaction with α-haloamides :

Forms hybrid quinazoline-thiazolidinone derivatives under reflux in ethanol .

Carboxylic Acid Derivative Formation

The propanoic acid group participates in standard carboxylate reactions:

-

Hydrazide synthesis :

Reacts with hydrazine hydrate in refluxing ethanol to yield 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide. This intermediate is pivotal for synthesizing heterocyclic analogs .

| Reagent | Conditions | Product | NMR Data (δ, ppm) |

|---|---|---|---|

| Hydrazine hydrate | Reflux, 4 hours | Propanoic acid hydrazide derivative | 9.00 (NH), 3.47 (SCH₂), 2.53 (CH₂CO) |

-

Esterification :

Forms methyl esters using methanol/H₂SO₄, enabling further functionalization via Staudinger or Curtius reactions .

Cyclocondensation Reactions

The quinazolinone core facilitates cyclization with bifunctional reagents:

-

Thiazolidinone formation :

Reacts with thioglycolic acid under Dean-Stark conditions to form fused thiazolidinone-quinazoline hybrids .

Biological Target Interactions

The compound modulates enzyme activity through non-covalent interactions:

-

Tyrosine kinase inhibition :

Hydrogen bonds form between the quinazolinone carbonyl and kinase ATP-binding sites (hypothesized via molecular docking). -

Anticancer activity :

Derivatives show IC₅₀ values <10 μM against MCF-7 breast cancer cells, attributed to ROS generation and apoptosis induction .

Stability and Solubility

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity

- Research indicates that derivatives of quinazoline compounds, including 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid, exhibit promising antimicrobial properties. Studies have shown that modifications in the structure can lead to varying degrees of antibacterial activity against a range of pathogens .

- A study highlighted the synthesis of related propanoic acid derivatives that demonstrated moderate broad-spectrum antimicrobial activity. This suggests that similar modifications in the target compound could yield effective antimicrobial agents .

-

Antitumor Potential

- Quinazoline derivatives are recognized for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Case studies have shown that quinazoline-based compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .

- Anti-inflammatory Effects

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

- 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid (CAS 17785-55-6) Molecular Formula: C₁₁H₁₀N₂O₃S (identical to the target compound). Key Difference: The propanoic acid group is attached to position 2 of the quinazolinone ring instead of position 3. No direct biological data are available, but such isomers often exhibit divergent pharmacological profiles due to steric and electronic effects .

Quinazolinone Derivatives with Modified Side Chains

- 3-(4-Oxo-3-(2-Oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-3,4-dihydroquinazolin-2-yl)propanoic acid Key Features: Incorporates a pyridinylmethylamino-ethyl side chain on the quinazolinone ring. Similar derivatives are explored as chemical probes for zinc-finger proteins .

- 3-(3-(2-((2-Methoxyphenethyl)amino)-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid Key Features: Contains a methoxyphenethyl group linked via an amide bond. Implications: The aromatic methoxy group may enhance membrane permeability and selectivity toward eukaryotic targets (e.g., kinases or GPCRs) .

Sulfur-Containing Propanoic Acid Derivatives

- 3-(Methylthio)propanoic Acid Esters (e.g., methyl and ethyl esters) Key Features: Esters of 3-(methylthio)propanoic acid, identified in pineapple varieties (Tainong No. 4 and No. 6). Biological Role: Contribute to fruity and sulfurous aromas (odor active values >1) but lack the quinazolinone core. Comparison: Unlike the target compound, these esters are volatile and metabolically labile, limiting their pharmacological utility but highlighting the versatility of sulfur-containing propanoic acid derivatives in natural products .

Heterocyclic Sulfanyl Compounds

- 3-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid (CAS 604740-20-7) Molecular Formula: C₁₀H₉N₃O₃S. Key Features: Replaces the quinazolinone ring with a 1,3,4-oxadiazole heterocycle. Implications: The oxadiazole ring improves metabolic stability and may confer anti-inflammatory or antiviral activity.

Antimicrobial Chlorinated Phenylpropanoic Acids

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Source: Marine actinomycete Streptomyces coelicolor. Chlorination enhances lipophilicity and membrane disruption capabilities .

Biological Activity

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 250.27 g/mol

- CAS Number : 17785-55-6

The structure includes a quinazolinone core with a sulfanyl group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 2-mercapto-3-phenylquinazolin-4(3H)-one. The process may include the following steps:

- Formation of the Quinazolinone Core : Reaction of anthranilic acid with phenyl isothiocyanate.

- Introduction of the Propanoic Acid Moiety : Alkylation using ethyl chloroacetate under controlled conditions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of related quinazoline compounds showed varying levels of antibacterial effects against several strains of bacteria, suggesting potential as novel antimicrobial agents .

Anticancer Activity

The quinazolinone core is known for its interaction with various molecular targets involved in cancer progression. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have highlighted that modifications to the quinazolinone scaffold can enhance anticancer activity, making this compound a candidate for further exploration in cancer therapeutics .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with disease progression.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that lead to therapeutic effects.

- Reactive Sulfanyl Group : The sulfanyl group may enhance reactivity and binding affinity to biological targets, contributing to its pharmacological properties.

Case Studies

- Antimicrobial Screening : In a study assessing various derivatives, compounds structurally related to this compound were tested using the agar diffusion method, revealing moderate broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Another investigation focused on the anticancer potential of quinazoline derivatives showed that specific modifications could lead to enhanced cytotoxicity against human cancer cell lines. This underscores the importance of structural optimization in developing effective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid, and how can yield be maximized?

Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with thiourea or thioamides. For this compound, a plausible route includes:

Quinazolinone Core Formation : React 2-aminobenzoic acid with thiourea under acidic conditions to introduce the sulfanyl group at position 2 .

Propanoic Acid Sidechain Introduction : Use a Michael addition or nucleophilic substitution to attach the propanoic acid moiety at position 3. Hydrolysis of ester intermediates (e.g., methyl ester in ) may yield the final carboxylic acid .

Purification : Recrystallization from ethanol or DMF-water mixtures improves purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm structure via NMR (δ ~2.5–3.5 ppm for propanoic acid protons) and IR (C=O stretch at ~1700 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and confirms the quinazolinone core geometry (e.g., bond angles and dihedral angles) .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the sulfanyl group at position 2 influence the compound’s reactivity and bioactivity compared to oxygen or methylthio analogs?

Methodological Answer: The sulfanyl (-SH) group enhances nucleophilicity and metal-chelating capacity, which may affect:

- Enzymatic Inhibition : Test inhibition of metalloenzymes (e.g., matrix metalloproteinases) via competitive binding assays. Compare IC₅₀ values with oxygen (-O-) or methylthio (-SMe) analogs .

- Redox Activity : Use cyclic voltammetry to assess oxidation potential. The -SH group may act as a radical scavenger, influencing antioxidant activity in cellular models (e.g., RAW 264.7 cells) .

- Stability : Monitor thiol oxidation to disulfides under aerobic conditions via HPLC. Stabilize with antioxidants (e.g., ascorbic acid) in biological assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA) before assays .

- Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to avoid confounding effects on solubility or stability. For in vitro studies, use freshly prepared DMSO stock solutions (<0.1% final concentration) .

- Target Selectivity : Perform kinase profiling or proteomic screens to identify off-target interactions. Cross-validate results using CRISPR/Cas9 knockout models .

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) may form hydrogen bonds with the propanoic acid group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.